molecular formula C8H6ClFO B1339762 2-(2-Fluorophenyl)acetyl chloride CAS No. 451-81-0

2-(2-Fluorophenyl)acetyl chloride

Cat. No.: B1339762
CAS No.: 451-81-0
M. Wt: 172.58 g/mol
InChI Key: KUMKNGTWQNSAQW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a fluorine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Fluorophenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluorophenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:

C8H7FO2+SOCl2C8H6ClFO+SO2+HCl\text{C8H7FO2} + \text{SOCl2} \rightarrow \text{C8H6ClFO} + \text{SO2} + \text{HCl} C8H7FO2+SOCl2→C8H6ClFO+SO2+HCl

Another method involves the use of oxalyl chloride (COCl2) as the chlorinating agent. This reaction also proceeds under reflux conditions, producing this compound along with carbon dioxide (CO2) and carbon monoxide (CO):

C8H7FO2+COCl2C8H6ClFO+CO2+CO\text{C8H7FO2} + \text{COCl2} \rightarrow \text{C8H6ClFO} + \text{CO2} + \text{CO} C8H7FO2+COCl2→C8H6ClFO+CO2+CO

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The choice of chlorinating agent and reaction parameters may vary depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluorophenylacetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2-(2-Fluorophenyl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Ammonia (NH3): Reacts with this compound to form 2-(2-Fluorophenyl)acetamide.

    Alcohols (ROH): React with the compound to form esters.

    Water (H2O): Hydrolyzes the compound to form the corresponding acid.

Major Products Formed

    2-(2-Fluorophenyl)acetamide: Formed through reaction with ammonia.

    2-(2-Fluorophenyl)acetate esters: Formed through reaction with alcohols.

    2-Fluorophenylacetic acid: Formed through hydrolysis.

Scientific Research Applications

2-(2-Fluorophenyl)acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of functional materials and polymers.

    Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring the acyl group to form new chemical bonds. This reactivity is utilized in various synthetic transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetyl chloride: Similar structure but with the fluorine atom in the para position.

    2-(2-Chlorophenyl)acetyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenyl)acetyl chloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)acetyl chloride is unique due to the presence of the fluorine atom in the ortho position, which influences its reactivity and chemical properties. The fluorine atom’s electronegativity and size affect the compound’s behavior in various reactions, making it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

2-(2-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKNGTWQNSAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554078
Record name (2-Fluorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-81-0
Record name 2-Fluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)acetyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluorophenylacetic acid (450 g, 3.0 mol) in CH2Cl2 (900 mL) is added SOCl2 (714 g, 6 mol) dropwise. After addition is complete, the reaction mixture is heated to reflux for 2 hours. Subsequently, the solvent is removed in vacuo after which vacuum distillation of the resulting oil provides 2-fluorobenzeneacetyl chloride.
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
714 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 50.0 g of o-fluorophenylacetic acid in 150 mL of toluene and 2.2 g of N,N-dimethylformamide is added to 50.2 g (31.7 mL) of thionyl chloride with efficient stirring over a period of 20 minutes while maintaining an internal temperature of 20-25° C. After addition, the mixture is stirred for 3 hours at 20-25° C., and concentrated to dryness under reduced pressure (66-76 mm Hg, bath temperature 65-70° C.) to obtain 2-fluorobenzenacetyl chloride as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

o-Fluorophenylacetic acid (35.9 g; 0.233 mmol) was stirred in 40 ml of thionyl chloride for 24 hours at room temperature. Volatile material was removed in vacuo to obtain a yellow, mobile liquid. The liquid was distilled in vacuo to obtain 27.45 g (68.5%) of o-fluorophenylacetyl chloride as a colorless liquid, b.p. 85° C. (4 mm Hg).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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